REACTION_CXSMILES
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[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[CH2:9]([NH2:13])[CH:10]([CH3:12])[CH3:11]>>[CH2:9]([NH:13][C:4](=[O:6])[CH2:3][C:1]#[N:2])[CH:10]([CH3:12])[CH3:11]
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Name
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|
Quantity
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113 g
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Type
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reactant
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Smiles
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C(#N)CC(=O)OCC
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Name
|
|
Quantity
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73 g
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Type
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reactant
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Smiles
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C(C(C)C)N
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Type
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CUSTOM
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Details
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with stirring for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |